

AG 555: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AG 555

Cat. No.: B133566

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Introduction

AG 555, also known as Tyrphostin **AG 555**, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the tyrphostin family of compounds, it competitively acts at the ATP binding site of the EGFR kinase domain. This inhibition disrupts the downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of **AG 555**, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: EGFR Inhibition

AG 555 exerts its primary effect through the direct inhibition of EGFR's intrinsic tyrosine kinase activity. This action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the recruitment and activation of downstream signaling proteins.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of **AG 555** as a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of **AG 555**

against EGFR and other related kinases, highlighting its selectivity.

Target Kinase	IC50 Value (μM)	Cell Line/Assay Condition	Reference
EGFR	0.7	Cell-free assay	[4][5]
ErbB2 (HER2)	35	Cell-free assay	[4]
Insulin Receptor Kinase	>100	Cell-free assay	[3]
Moloney murine leukemia virus (Mo-MuLV) reverse transcriptase	10.8	Cell-free assay	[4]

Downstream Cellular Effects of AG 555

The inhibition of EGFR by **AG 555** triggers a cascade of downstream cellular events, primarily impacting cell cycle progression and stress-activated signaling pathways.

Cell Cycle Arrest at G1/S Phase

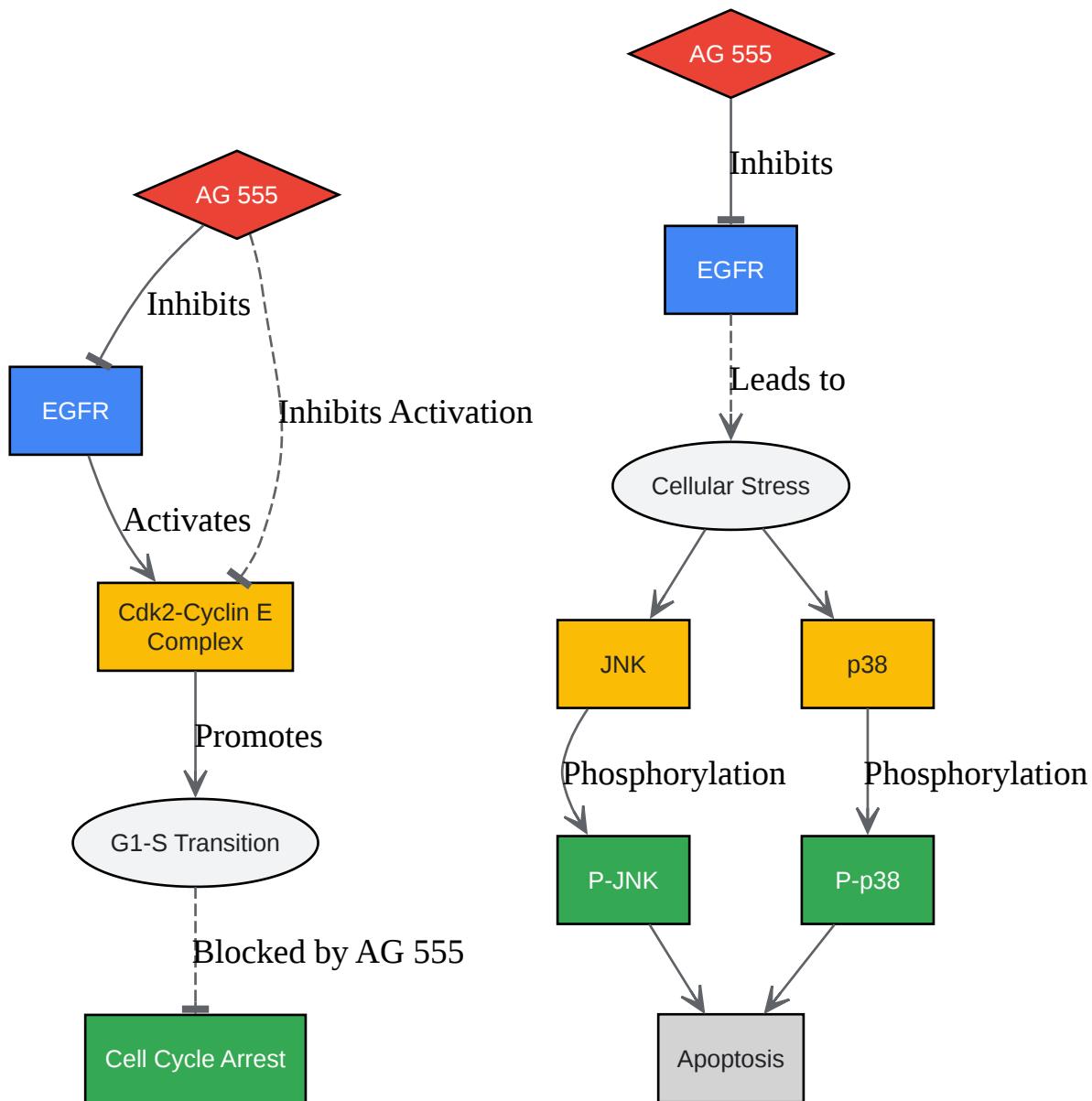
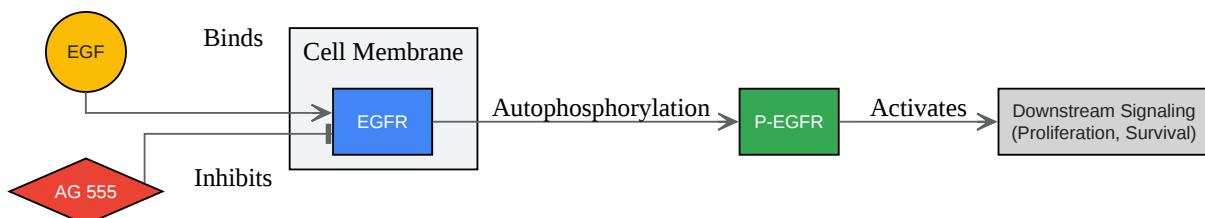
A significant consequence of EGFR inhibition by **AG 555** is the induction of cell cycle arrest at the G1 to S phase transition.[1][6] This is primarily achieved through the inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation.[1][6] Cdk2, in complex with Cyclin E, is essential for the phosphorylation of proteins that drive the cell into the DNA synthesis (S) phase. **AG 555** treatment leads to a block in this process, thereby halting cell proliferation.[1][6]

Activation of the MAP Kinase Pathway

Interestingly, while inhibiting the primary EGFR signaling axis, **AG 555** has been shown to activate the Mitogen-Activated Protein (MAP) kinase pathway, specifically the c-Jun N-terminal Kinase (JNK) and p38 MAP kinase pathways.[2][7] This activation is considered a cellular stress response to the inhibition of EGFR signaling. The phosphorylation of JNK and p38 can lead to various cellular outcomes, including apoptosis and the regulation of gene expression.[2]

Signaling Pathway Diagrams

To visually represent the molecular interactions involved in **AG 555**'s mechanism of action, the following diagrams have been generated using the DOT language.



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- To cite this document: BenchChem. [AG 555: An In-Depth Technical Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b133566#ag-555-mechanism-of-action\]](https://www.benchchem.com/product/b133566#ag-555-mechanism-of-action)

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